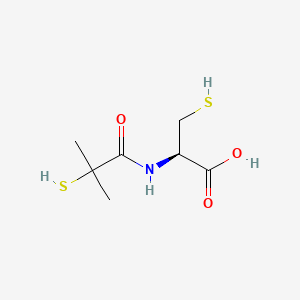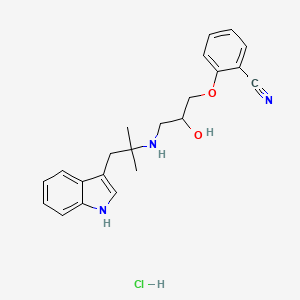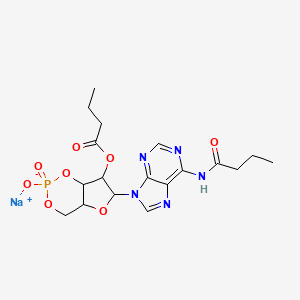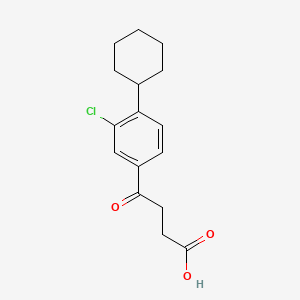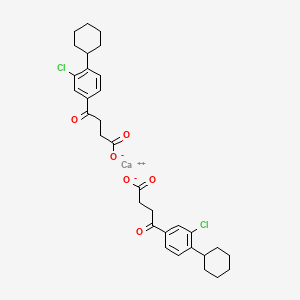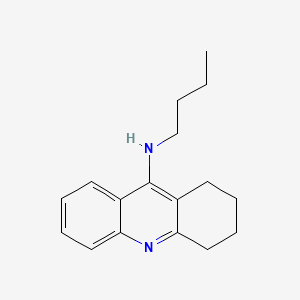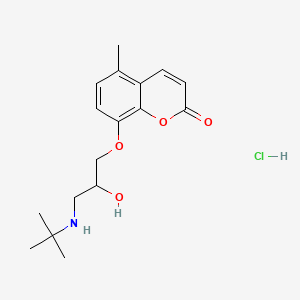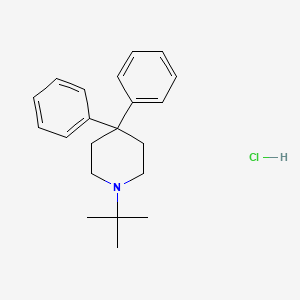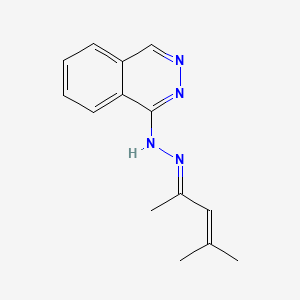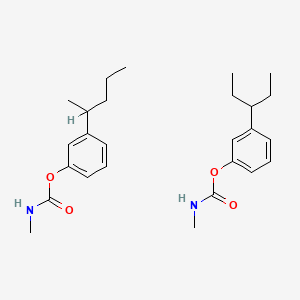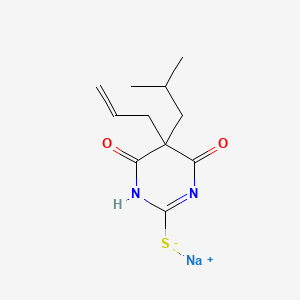
Buthalital sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buthalital sodium is a short-acting anesthetic derived from barbiturates.
Wissenschaftliche Forschungsanwendungen
1. Therapeutic Potential in Glioma
Sodium butyrate has shown promise in treating glioblastoma multiforme. In vitro and in vivo studies reveal that it inhibits the proliferation of cultured glioma cells and induces cellular differentiation. It has been effective in multiple cell lines and primary cell cultures from human glioblastoma tumor specimens. A study involving the rat C6 glioma brain tumor model demonstrated that sodium butyrate prolonged survival without detectable toxicity (Engelhard et al., 2001).
2. Impact on Innate Immune Response
Sodium butyrate has been studied for its effects on the innate immunity of crustaceans, particularly in the context of White spot syndrome virus (WSSV) infection. Results indicated that sodium butyrate treatment significantly reduced mortality levels and inhibited the replication of WSSV in Procambarus clarkii (crayfish), also upregulating the expression of immune-related genes (Xiao et al., 2021).
3. Enhancing Recombinant Protein Production
Sodium butyrate can increase the specific productivity of recombinant proteins in mammalian cells, including Chinese hamster ovary (CHO) cells. It works by improving gene accessibility, which enhances gene transcription, leading to increased productivity of recombinant proteins (Jiang & Sharfstein, 2008).
4. Effects on Gastrointestinal Development
Research indicates that sodium butyrate impacts gastrointestinal morphology and function in animals like pigs. It affects gastric cells, influencing aspects like the number of parietal cells, endocrine cells, and gene expressions related to gastric function (Mazzoni et al., 2008).
5. Neuroprotective Effects in Brain Injury
Sodium butyrate has neuroprotective effects, particularly in traumatic brain injury (TBI). It can attenuate neurological deficits, brain edema, neuronal damage, and blood-brain barrier damage in TBI mice, possibly by restoring the blood-brain barrier (Li et al., 2016).
6. Potential in Treating Cardiac Hypertrophy
Studies have shown that sodium butyrate can reduce cardiac hypertrophy in rats, improving hemodynamic functions, preventing oxidative stress, and increasing mitochondrial DNA concentration. It achieves this through downregulation of class I HDACs (Patel, 2018).
7. Modulation of Adipocyte Expansion and Insulin Receptor Signaling
Sodium butyrate has been found to modulate adipocyte expansion and insulin receptor signaling in obese mice, suggesting its utility in treating obesity and insulin resistance. It induces adipogenesis and angiogenesis, and improves insulin sensitivity (Aguilar et al., 2018).
Eigenschaften
CAS-Nummer |
510-90-7 |
|---|---|
Produktname |
Buthalital sodium |
Molekularformel |
C11H14N2Na2O2S |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C11H16N2O2S.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
CNMSPFHQEFCNST-UHFFFAOYSA-L |
SMILES |
CC(C)CC1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
Kanonische SMILES |
CC(C)CC1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Buthalital sodium; baytinal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



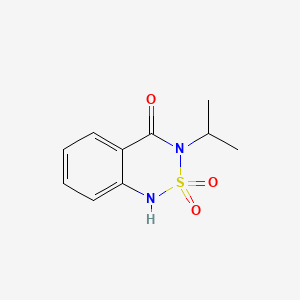
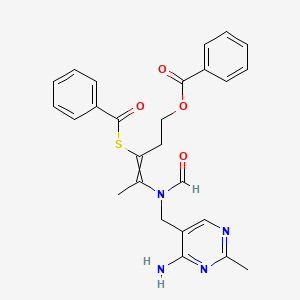
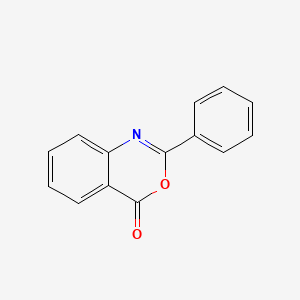
![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)
